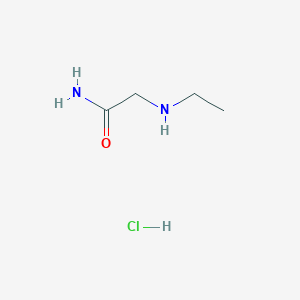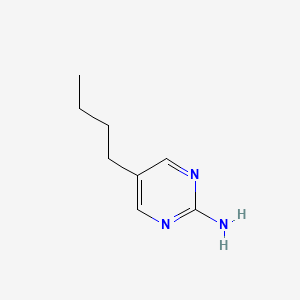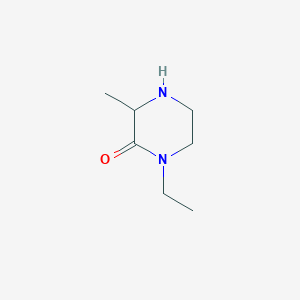
2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid (abbreviated as 2-DMT-1,3-TCA) is an organic compound belonging to the thiazole carboxylic acid family. It is an important intermediate in the synthesis of various organic compounds and has been extensively studied in recent years due to its wide range of applications in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Protective Groups
- The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids. This method allows for the direct photolysis of various 2,5-dimethylphenacyl esters, leading to the formation of corresponding carboxylic acids in almost quantitative yields, without the necessity of introducing a photosensitizer (Klan, Zabadal, & Heger, 2000).
Heterocyclic Chemistry
- A series of transformations of 5-arylisoxazole-3-carboxylic acids, including those with a 2,5-dimethylphenyl group, have been shown to undergo rearrangement to form 3,4-substituted 1,2,5-oxadiazoles. This process highlights the versatility of these compounds in synthesizing complex heterocyclic structures (V. Potkin et al., 2012).
Synthesis of Thiazole Derivatives
- The development of synthetic methods for thiazolo[5,4-d]-thiazole derivatives and 2-thioxo-1,3-thiazolidine-4-carboxylates from 2-isothiocyanatocarboxylic esters illustrates the chemical diversity achievable with compounds related to 2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid. These reactions involve oxidative dimerization and soft enolization techniques (D. Cież & J. Kalinowska‐Tłuścik, 2012).
Metal-Organic Frameworks (MOFs) for Sensing
- Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for luminescence sensing of benzaldehyde and its derivatives. These frameworks exhibit selective sensitivity and potential application as fluorescence sensors (B. Shi et al., 2015).
Constrained Heterocyclic γ-Amino Acids
- 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) are highlighted as a new class of constrained heterocyclic γ-amino acids valuable for mimicking secondary structures of proteins. A short and versatile chemical route to these compounds has been developed, demonstrating the utility of cross-Claisen condensations (L. Mathieu et al., 2015).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors in the central nervous system .
Mode of Action
Related compounds have been shown to interact with receptors in the central nervous system, leading to various physiological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involving neurotransmitters .
Pharmacokinetics
Related compounds have been found to be volatile and almost insoluble in water .
Result of Action
Related compounds have been found to cause a variety of effects, including overexcitation and paralysis in insects .
Action Environment
Related compounds have been found to be volatile and almost insoluble in water, suggesting that they may be influenced by environmental conditions such as temperature and humidity .
Biochemische Analyse
Biochemical Properties
2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with cyclooxygenase enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, it can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These molecular interactions are critical for understanding how this compound influences cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a key factor in its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its biological activity. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors, such as NADH and FAD, is also crucial for its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and accumulation . These transport mechanisms are essential for understanding the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)11-13-6-10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAQHESOPWLQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1437935.png)
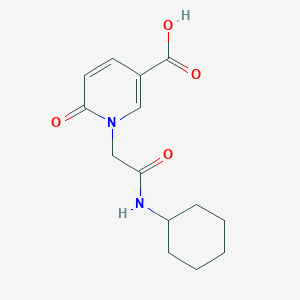
![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)

![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)
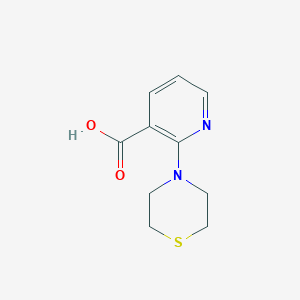
![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)


![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
